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Compound of Interest

Compound Name: Galegine hemisulfate

Cat. No.: B3419394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Galegine, a guanidine

alkaloid originally isolated from Galega officinalis, across various species. The information

presented is supported by experimental data from peer-reviewed studies, with a focus on

quantitative comparisons, detailed experimental methodologies, and the underlying signaling

pathways.

Quantitative Data Summary
The metabolic effects of Galegine have been investigated in vivo in rodent models and in vitro

across a range of cell lines from different species. The following tables summarize the key

quantitative findings related to its impact on glucose metabolism, lipid metabolism, and body

weight.

Table 1: In Vivo Metabolic Effects of Galegine in Rodents
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Paramete
r

Species/
Model

Dosage Route Duration
Key
Results

Referenc
e

Body

Weight

Male

BALB/c

Mice

3.41

mmol/kg in

feed (~0.5

mmol/kg/d

ay)

Oral (in

diet)
7-11 days

Significant

reduction

in body

weight,

partially

independe

nt of

reduced

food

intake.

[1]

Blood

Glucose

Male

BALB/c

Mice

3.41

mmol/kg in

feed

Oral (in

diet)
7 days

Reduced

from ~6.0

mmol/L to

3.2

mmol/L.

[1]

Hepatic

Gluconeog

enesis

30-h-fasted

Rats
25 mg/kg/h

Intraportal

infusion
1 hour

Selectively

inhibited

gluconeog

enesis

from

glycerol.

[2]

Plasma

Glucose

30-h-fasted

Rats
25 mg/kg/h

Intraportal

infusion
1 hour

Significantl

y reduced

plasma

glucose

concentrati

ons.

[2]

Plasma

Lactate

30-h-fasted

Rats

25 mg/kg/h Intraportal

infusion

1 hour Increased

plasma

lactate

concentrati

ons and

the liver

[2]
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lactate:pyr

uvate ratio.

Table 2: In Vitro Metabolic Effects of Galegine Across Different Species' Cell Lines
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Paramete
r

Cell Line Species
Concentr
ation

Duration
Key
Results

Referenc
e

Glucose

Uptake

3T3-L1

Adipocytes
Mouse

50 µM - 3

mM
5 hours

Concentrati

on-

dependent

stimulation

of insulin-

independe

nt glucose

uptake.

[1]

L6

Myotubes
Rat

50 µM - 3

mM
5 hours

Concentrati

on-

dependent

stimulation

of glucose

uptake.

[1]

AMPK

Activation

3T3-L1

Adipocytes
Mouse ≥ 10 µM 1 hour

Concentrati

on-

dependent

activation.

[1][3]

L6

Myotubes
Rat ≥ 10 µM 1 hour

Concentrati

on-

dependent

activation.

[1][3]

H4IIE

Hepatoma

Cells

Rat
10 - 300

µM

Up to 6

hours

Time and

concentrati

on-

dependent

activation.

[1][3]

HEK293

Kidney

Cells

Human ≥ 10 µM -

Concentrati

on-

dependent

activation.

[1][3]
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Acetyl-CoA

Carboxylas

e (ACC)

Activity

3T3-L1

Adipocytes
Mouse 0.3 - 30 µM 24 hours

Concentrati

on-

dependent

reduction

in ACC

activity.

[1]

L6

Myotubes
Rat ≥ 30 µM 24 hours

Significant

reduction

in ACC

activity.

[1]

Lipolysis
3T3-L1

Adipocytes
Mouse 1 - 300 µM -

Reduced

isoprenalin

e-

stimulated

lipolysis.

[1][3]

Gene

Expression

(Fatty Acid

Synthesis)

3T3-L1

Adipocytes
Mouse 500 µM 24 hours

Down-

regulation

of FASN

and

SREBP

genes.

[1][3]

Mitochondr

ial

Respiration

Isolated

Mitochondr

ia

-

Clinically

relevant

concentrati

ons

-

Inhibition of

Complex

IV activity.

[2]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature

investigating Galegine's metabolic effects.

1. In Vivo Murine Weight Loss and Glucose Study

Animal Model: Adult male BALB/c mice.[1]
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Housing: Individually housed in an air-conditioned environment (21±2 °C) with a 12-hour

light/dark cycle. Animals have continuous access to water and standard pellet diet ad libitum

unless otherwise specified.[1]

Drug Administration: Galegine is incorporated into the standard diet at a concentration of

3.41 mmol per kg of feed. For pair-feeding studies, the amount of food given to control mice

is matched to the daily consumption of the Galegine-treated group.[1]

Measurements: Body weight and food intake are recorded daily. At the end of the study

period (e.g., 7 or 11 days), blood is collected for glucose measurement.[1]

2. In Vitro Glucose Uptake Assay

Cell Lines: Differentiated 3T3-L1 adipocytes (mouse) or L6 myotubes (rat).[1]

Protocol:

Cells are serum-starved for a specified period (e.g., 3 hours).

Pre-incubation with Galegine at various concentrations for a set duration (e.g., 5 hours).

The glucose uptake assay is initiated by adding a known concentration of 2-deoxy-D-

[³H]glucose for a short period (e.g., 5 minutes).

The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline

(PBS).

Cells are lysed, and the incorporated radioactivity is measured by scintillation counting to

determine the rate of glucose uptake.[1]

Controls: Basal (no treatment), insulin (positive control), and inhibitors like cytochalasin B

(glucose transporter inhibitor) or LY294002 (PI3K inhibitor) are used to investigate the

mechanism.[1]

3. AMPK Activity Assay

Cell Lines: H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, or L6

myotubes.[1]
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Protocol:

Cells are incubated with various concentrations of Galegine for the desired time.

Cells are lysed, and the protein concentration of the lysate is determined.

AMPK activity is measured using an immunoprecipitation kinase assay. AMPK is

immunoprecipitated from the cell lysates using specific antibodies.

The kinase reaction is performed in the presence of a specific substrate peptide (e.g.,

SAMS peptide) and [γ-³²P]ATP.

The incorporation of ³²P into the substrate is quantified to determine AMPK activity.[1]

Alternatively, Western blotting can be used to detect the phosphorylation of AMPK at

Thr172 and its downstream target ACC at Ser79 as markers of activation.

4. In Vivo Hepatic Gluconeogenesis Study

Animal Model: 30-hour-fasted rats with arterial, portal, and venous catheters.[2]

Protocol:

A continuous infusion of tracers, such as [3-³H]glucose and [¹³C₃]glycerol, is administered

via the arterial catheter.[2]

Galegine (or control saline) is infused via the portal vein catheter for a defined period (e.g.,

1 hour).[2]

Blood samples are collected from the venous catheter at regular intervals.

Plasma glucose, lactate, pyruvate, and the isotopic enrichment of glucose and glycerol are

measured to calculate the rates of hepatic glucose production and gluconeogenesis from

glycerol.[2]

Signaling Pathways and Mechanisms of Action
Galegine exerts its metabolic effects through a multi-faceted mechanism, primarily centered on

the activation of AMP-activated protein kinase (AMPK) and the modulation of mitochondrial
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function.

1. AMPK Signaling Pathway

Galegine leads to a concentration-dependent activation of AMPK in various cell types, including

liver, muscle, and fat cells from mice, rats, and humans.[1][3] Activated AMPK is a master

regulator of cellular energy homeostasis. It phosphorylates and inactivates key enzymes

involved in anabolic processes like fatty acid synthesis (e.g., ACC) and stimulates catabolic

processes that generate ATP, such as glucose uptake and fatty acid oxidation. This activation is

considered a primary mechanism for the observed improvements in glucose and lipid

metabolism.[3]
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Caption: Galegine's activation of the AMPK signaling pathway.

2. Mitochondrial Inhibition and Redox State Modulation

More recent evidence indicates that Galegine, similar to metformin, inhibits Complex IV of the

mitochondrial respiratory chain.[2] This action reduces oxidative phosphorylation, leading to an
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increase in the cellular AMP:ATP ratio, which is a potent upstream activator of AMPK.

Furthermore, this mitochondrial inhibition increases the cytosolic redox state (as measured by

the lactate:pyruvate ratio), which selectively impairs the conversion of glycerol to glucose in the

liver, thereby reducing hepatic gluconeogenesis.[2]
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Caption: Galegine's impact on mitochondrial function and gluconeogenesis.

3. Typical Experimental Workflow

The investigation of a compound like Galegine typically follows a structured workflow,

progressing from in vitro screening to in vivo efficacy and mechanism studies.
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Caption: A typical experimental workflow for metabolic drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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